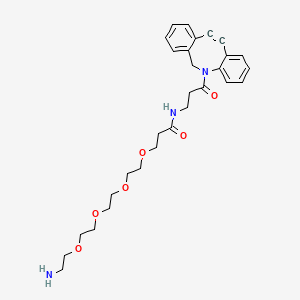

DBCO-NHCO-PEG4-amine

Description

Propriétés

IUPAC Name |

3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]-N-[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N3O6/c30-13-16-36-18-20-38-22-21-37-19-17-35-15-12-28(33)31-14-11-29(34)32-23-26-7-2-1-5-24(26)9-10-25-6-3-4-8-27(25)32/h1-8H,11-23,30H2,(H,31,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTIOBJVNCOFWCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCNC(=O)CCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Application of DBCO-NHCO-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of DBCO-NHCO-PEG4-amine, a heterobifunctional linker widely utilized in bioconjugation, drug delivery, and proteomics.

Core Structure of this compound

This compound is a versatile molecule composed of three key functional components: a Dibenzocyclooctyne (DBCO) group, an amide linker, and a tetra-polyethylene glycol (PEG4) spacer terminating in a primary amine. Its molecular formula is C₂₉H₃₇N₃O₆, and it has a molecular weight of approximately 523.62 g/mol .

-

Dibenzocyclooctyne (DBCO) Moiety: This is a strained cyclic alkyne that is highly reactive towards azide groups. This reactivity is the basis for its use in copper-free click chemistry, specifically the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The reaction is bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. The DBCO group allows for the specific and efficient labeling of azide-modified biomolecules.

-

Amide (NHCO) Linker: An amide bond connects the DBCO moiety to the PEG spacer. Amide linkages are known for their stability and are commonly found in biological systems, such as the peptide bonds in proteins.

-

PEG4-amine Chain: This portion of the molecule consists of a hydrophilic polyethylene glycol spacer with four repeating ethylene oxide units, which enhances the water solubility of the molecule and any resulting conjugates. The PEG spacer also provides flexibility and reduces steric hindrance between the conjugated molecules. The chain terminates with a primary amine (-NH₂) group, which can be used for conjugation to molecules containing carboxyl groups or activated esters.

Below is a diagram illustrating the logical relationship of these components.

Caption: Logical structure of the this compound molecule.

Physicochemical and Quantitative Data

The properties of this compound make it a valuable tool in bioconjugation. The following table summarizes key quantitative data for this reagent.

| Property | Value | Source(s) |

| Molecular Formula | C₂₉H₃₇N₃O₆ | |

| Molecular Weight | 523.62 g/mol | |

| Purity | ≥95% | |

| Appearance | Colorless to yellow-brown solid or light yellow oil | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in DMSO, DMF, chloroform, methanol, and water | |

| Boiling Point | 784.1 ± 60.0 °C (Predicted) | |

| Density | 1.23 ± 0.1 g/cm³ (Predicted) | |

| Hydrogen Bond Donors | 2 | |

| Hydrogen Bond Acceptors | 7 |

Experimental Protocols

This compound is primarily used in a two-step bioconjugation process involving its DBCO group. The terminal amine also allows for further functionalization.

This protocol outlines the general steps for conjugating a DBCO-functionalized molecule to an azide-containing biomolecule (e.g., a protein,

Mechanism of action of DBCO linkers in click chemistry

An In-depth Technical Guide to the Mechanism of Action of DBCO Linkers in Click Chemistry

For researchers, scientists, and professionals in drug development, understanding the nuances of bioconjugation is paramount. Among the array of chemical ligation techniques, the Dibenzocyclooctyne (DBCO)-azide click chemistry, a cornerstone of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), has emerged as a powerful and versatile tool.[1][2] This copper-free reaction offers a unique combination of high efficiency, specificity, and biocompatibility, making it ideal for a wide range of applications, from fluorescent labeling of biomolecules to the construction of complex antibody-drug conjugates (ADCs).[1][3][4] This technical guide provides a comprehensive overview of the core principles of DBCO-azide click chemistry, detailed experimental protocols, and quantitative data to facilitate its successful implementation in the laboratory.

Core Principles of DBCO-Azide Click Chemistry

The driving force behind the DBCO-azide reaction is the inherent ring strain of the cyclooctyne ring within the DBCO molecule. This strain significantly lowers the activation energy of the [3+2] cycloaddition reaction with an azide-functionalized molecule, allowing the reaction to proceed rapidly and efficiently at or near room temperature without the need for a cytotoxic copper(I) catalyst. This is a key advantage over the copper-catalyzed azide-alkyne cycloaddition (CuAAC), expanding the scope of click chemistry to living systems.

The reaction is bioorthogonal, meaning that DBCO and azide groups are essentially inert to the vast majority of functional groups found in biological systems, such as amines and hydroxyls, ensuring highly specific conjugation. The resulting product is a stable triazole linkage.

Key Features of DBCO-Azide Click Chemistry:

-

Biocompatible: The reaction proceeds efficiently without the need for a cytotoxic copper catalyst, making it suitable for use in living cells and whole organisms.

-

Highly Efficient: DBCO click chemistry is characterized by fast reaction kinetics and high yields, often proceeding to completion in a short time at room temperature.

-

Mild Conditions: The conjugation can be carried out in aqueous buffers and at low or room temperatures, preserving the integrity of sensitive biomolecules.

-

Bioorthogonal: The DBCO and azide functional groups are abiotic and do not react with naturally occurring functional groups in biological systems, ensuring high specificity and minimal side reactions.

-

Stable Conjugates: The resulting triazole linkage is highly stable, ensuring the integrity of the final conjugated product.

-

Traceable Reaction: The DBCO group has a characteristic UV absorbance at approximately 310 nm, which diminishes as the reaction proceeds. This allows for real-time monitoring of the reaction progress.

Protocol 1: Antibody Activation with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

-

Materials:

-

Antibody at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH ~7.4).

-

DBCO-NHS ester.

-

Anhydrous DMSO.

-

Quenching solution (100 mM Tris or glycine in water).

-

Desalting column.

-

-

Procedure:

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Reaction Setup: Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO. Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution. The final DMSO concentration should be kept below 20%.

-

Incubation: Incubate the reaction at room temperature for 60 minutes.

-

Quenching (Optional): To quench any unreacted DBCO-NHS ester, add the quenching solution (e.g., 10 µL of 100 mM glycine) and incubate for 15 minutes.

-

Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column to obtain the purified DBCO-activated antibody. The functionalized antibody can be stored at -20°C for up to a month, though reactivity may decrease over time.

-

Protocol 2: DBCO-Azide Conjugation Reaction

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

-

Materials:

-

Purified DBCO-activated antibody.

-

Azide-functionalized molecule (e.g., oligonucleotide, small molecule dye).

-

-

Procedure:

-

Reaction Setup: Mix the DBCO-activated antibody with a 2-4 fold molar excess of the azide-functionalized molecule.

-

Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants and their concentrations.

-

Purification and Validation:

-

Purify the final antibody conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or reverse-phase HPLC) to remove excess azide-containing molecules.

-

Validate the final conjugate using SDS-PAGE, which will show a higher molecular weight band for the conjugate compared to the unconjugated antibody.

-

-

Logical Framework for Choosing SPAAC

The decision to use DBCO-based SPAAC over other bioconjugation techniques, particularly the copper-catalyzed (CuAAC) variant of click chemistry, depends on the experimental context.

References

An In-depth Technical Guide to DBCO-NHCO-PEG4-amine for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DBCO-NHCO-PEG4-amine, a key reagent in the field of bioconjugation. This document details its chemical properties, supplier information, and its critical role in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Concepts: Introduction to this compound

This compound is a heterobifunctional linker molecule that plays a pivotal role in the precise assembly of complex biomolecules.[1][2] Its structure features three key components:

-

A Dibenzocyclooctyne (DBCO) group: This strained alkyne is the reactive handle for copper-free click chemistry, specifically Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[1] This bioorthogonal reaction allows for the efficient and specific conjugation to azide-modified molecules in biological systems without the need for a toxic copper catalyst.

-

A hydrophilic PEG4 spacer : The tetraethylene glycol linker enhances the aqueous solubility of the molecule and its conjugates, reduces aggregation, and minimizes steric hindrance between the conjugated biomolecules.

-

A primary amine (NH2) group : This functional group provides a reactive site for conjugation to molecules containing carboxylic acids, activated esters (like NHS esters), or other carbonyl groups.

This unique combination of functionalities makes this compound a versatile tool for covalently linking a wide range of molecules, including proteins, peptides, antibodies, and small molecule drugs.

Physicochemical Properties and Supplier Information

The Chemical Abstracts Service (CAS) number for this compound is 1255942-08-5 .

Table 1: Physicochemical Data for this compound

| Property | Value | Reference |

| CAS Number | 1255942-08-5 | |

| Molecular Formula | C29H37N3O6 | |

| Molecular Weight | 523.62 g/mol | |

| Appearance | Solid | |

| Purity | Typically >95% | |

| Storage Conditions | -20°C, protect from light |

Table 2: Selected Suppliers of this compound

| Supplier | Website |

| Sigma-Aldrich | --INVALID-LINK-- |

| MedChemExpress | --INVALID-LINK-- |

| BroadPharm | --INVALID-LINK-- |

| InvivoChem | --INVALID-LINK-- |

| Precise PEG | --INVALID-LINK-- |

| MedKoo Biosciences | --INVALID-LINK-- |

Applications in Drug Development

This compound is a critical component in the construction of targeted therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies designed to deliver a potent cytotoxic agent (payload) specifically to cancer cells by linking it to a monoclonal antibody that recognizes a tumor-specific antigen. This compound can be used as a cleavable linker in the synthesis of ADCs. For instance, it can be used to conjugate the cytotoxic agent MMAE to an antibody.

The general workflow for ADC synthesis using this linker involves:

-

Modification of the antibody with an azide-containing moiety.

-

Reaction of the this compound with the cytotoxic payload.

-

Conjugation of the azide-modified antibody to the DBCO-payload construct via SPAAC.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound serves as a PEG-based linker in the synthesis of PROTACs, connecting the ligand that binds to the target protein with the ligand that recruits the E3 ligase.

The modular nature of PROTACs allows for the optimization of their activity by varying the linker length and composition, and this compound provides a flexible and soluble linker option.

Experimental Protocols

The following are generalized protocols for the use of DBCO-functionalized linkers in bioconjugation. Optimization will be required for specific applications.

General Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of a DBCO-modified molecule to an azide-modified molecule.

Materials:

-

DBCO-functionalized molecule (e.g., protein, peptide) in a suitable buffer (e.g., PBS).

-

Azide-functionalized molecule (e.g., small molecule, fluorescent dye).

-

Reaction buffer (e.g., PBS, pH 7.4).

-

Anhydrous DMSO or DMF.

Procedure:

-

Prepare a stock solution of the azide-functionalized molecule in anhydrous DMSO or DMF.

-

In a reaction tube, combine the DBCO-functionalized molecule with the desired molar excess of the azide-functionalized molecule. A 1.5 to 5-fold molar excess of the azide is often recommended.

-

If necessary, adjust the final volume with the reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to maintain protein stability.

-

Incubate the reaction mixture at room temperature for 1-4 hours or overnight at 4°C with gentle mixing.

-

Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC to remove unreacted reagents.

Example Protocol: Antibody-Oligonucleotide Conjugation via SPAAC

This protocol outlines the steps for conjugating an azide-modified oligonucleotide to a DBCO-labeled antibody.

Materials:

-

Antibody in PBS.

-

DBCO-NHS ester.

-

Azide-modified oligonucleotide.

-

DMSO.

-

Tris buffer (100 mM, pH 8.0).

-

Spin desalting column.

Procedure:

-

Antibody Activation with DBCO:

-

Dissolve DBCO-NHS ester in DMSO to a concentration of 10 mM.

-

Add a 20-30 fold molar excess of the DBCO-NHS ester solution to the antibody solution (1 mg/mL in PBS). The final DMSO concentration should be around 20%.

-

Incubate at room temperature for 60 minutes.

-

Quench the reaction by adding Tris buffer and incubate for 15 minutes.

-

Remove unreacted DBCO-NHS ester using a spin desalting column.

-

-

SPAAC Reaction:

-

Mix the DBCO-labeled antibody with a molar excess of the azide-modified oligonucleotide.

-

Incubate overnight at 4°C.

-

-

Purification and Analysis:

-

Purify the antibody-oligonucleotide conjugate using a suitable chromatography method (e.g., size-exclusion or ion-exchange HPLC).

-

Validate the final conjugate using SDS-PAGE.

-

Visualizing Workflows and Pathways

The following diagrams illustrate the key processes involving this compound.

Caption: Experimental workflow for ADC synthesis.

Caption: PROTAC mechanism of action.

Caption: The SPAAC bioorthogonal reaction.

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. Its unique properties make it an invaluable tool for the construction of sophisticated bioconjugates, driving innovation in targeted therapies.

References

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): An In-depth Technical Guide

Introduction to a Bioorthogonal Workhorse: The Core Principles of SPAAC

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, a field focused on chemical reactions that can proceed within living systems without interfering with native biochemical processes.[1] This powerful ligation technique enables the covalent linkage of molecules in complex biological environments, revolutionizing fields from chemical biology and drug development to materials science.[1][2][3] At its core, SPAAC is a [3+2] cycloaddition between a cyclooctyne and an azide, which forms a stable triazole linkage.[1]

Unlike its predecessor, the copper-catalyzed azide-alkyne cycloaddition (CuAAC), SPAAC proceeds without the need for a cytotoxic copper catalyst. The reaction is driven by the high ring strain of the cyclooctyne, which significantly lowers the activation energy of the cycloaddition. This intrinsic reactivity allows SPAAC to proceed at physiological temperatures and pH, making it an invaluable tool for studying and manipulating biological systems.

The bioorthogonal nature of SPAAC stems from the fact that both the cyclooctyne and azide functional groups are largely absent from and non-reactive with most biological molecules such as proteins, nucleic acids, and lipids. This exceptional selectivity ensures that the ligation occurs only between the intended reaction partners, enabling precise molecular labeling and engineering in living cells, tissues, and even whole organisms.

Key Advantages of SPAAC:

-

Biocompatibility: The elimination of the copper catalyst circumvents the issue of cellular toxicity associated with CuAAC.

-

Bioorthogonality: Azides and cyclooctynes are abiotic and do not cross-react with endogenous functional groups.

-

Mild Reaction Conditions: SPAAC proceeds efficiently at physiological temperature and pH.

-

High Stability of Products: The resulting triazole linkage is chemically stable.

Limitations of SPAAC:

-

Slower Kinetics: Compared to CuAAC, SPAAC reactions can be slower, which may be a limitation for certain applications requiring rapid labeling.

-

Side Reactions: Some cyclooctynes can exhibit cross-reactivity with nucleophiles like thiols, which are abundant in biological systems.

-

Steric Hindrance: The bulky nature of some cyclooctynes can influence reaction rates with sterically hindered azides.

The Evolution of Cyclooctynes: A Quest for Faster and More Stable Reagents

The rate of the SPAAC reaction is critically dependent on the structure of the cyclooctyne. A variety of cyclooctynes have been developed, each with distinct reactivity, stability, and steric properties. The development of second-generation strained cyclooctynes has been crucial for the widespread adoption of SPAAC.

Here's a comparison of some commonly used cyclooctynes:

-

OCT (Cyclooctyne): The first-generation cyclooctyne, it suffers from relatively slow reaction kinetics.

-

DIFO (Difluorinated Cyclooctyne): The introduction of electron-withdrawing fluorine atoms at the propargylic positions increases the reaction rate.

-

BCN (Bicyclo[6.1.0]nonyne): Offers a good balance of reactivity and stability, with a smaller size and lower lipophilicity compared to DBCO. However, it can react with thiols, a potential side reaction that can be suppressed.

-

DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne): These are among the most widely used cyclooctynes due to their high reaction rates and good stability in aqueous buffers. The fused benzene rings increase ring strain, accelerating the reaction.

-

DIBO (4-Dibenzocyclooctynol): A second-generation cyclooctyne with fast reaction rates and high stability. The hydroxyl group provides a handle for further functionalization.

Quantitative Data on SPAAC Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k). A higher k value indicates a faster reaction. The tables below summarize the rate constants for various cyclooctynes and azides.

Table 1: Second-Order Rate Constants of Various Cyclooctynes with Benzyl Azide

| Cyclooctyne Reagent | Abbreviation | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| Dibenzocyclooctyne | DBCO (or ADIBO) | ~0.3 - 1.0 |

| 4-Dibenzocyclooctynol | DIBO | 0.17 |

| Bicyclo[6.1.0]nonyne | BCN | 0.15 |

| Difluorinated Cyclooctyne | DIFO | 0.076 |

Note: Rate constants can vary depending on the specific azide, solvent, and temperature.

Table 2: Reactivity of Primary, Secondary, and Tertiary Azides with BCN and ADIBO

| Cyclooctyne | Azide Type | Azide Reactant | Second-Order Rate Constant (k) (M⁻¹s⁻¹) |

| BCN | Primary | 2-azidoethanol | 0.024 |

| BCN | Secondary | 2-azidopropanol | 0.018 |

| BCN | Tertiary | 2-azido-2-methylpropanol | 0.012 |

| ADIBO | Primary | 2-azidoethanol | 0.90 |

| ADIBO | Secondary | 2-azidopropanol | 0.25 |

| ADIBO | Tertiary | 2-azido-2-methylpropanol | 4.7 x 10⁻⁶ |

Data from a study by Mikula et al., highlighting the significant drop in reactivity of tertiary azides with the sterically demanding ADIBO.

Experimental Protocols

Detailed experimental protocols are crucial for the successful application of SPAAC. Below are example protocols for labeling an antibody with a cyclooctyne-NHS ester and a subsequent SPAAC reaction.

Protocol 1: Antibody Labeling with DBCO-NHS Ester

This protocol describes the conjugation of a DBCO moiety to an antibody via an N-hydroxysuccinimide (NHS) ester, targeting primary amines (lysine residues and the N-terminus).

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH ~7.4)

-

DBCO-NHS ester (10 mM in anhydrous DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other suitable protein purification systems

Procedure:

-

Preparation of DBCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO or DMF.

-

Antibody Preparation: Ensure the antibody is in an amine-free buffer like PBS.

-

Reaction Setup: Add a 20-30 fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be around 20%.

-

Incubation: Incubate the reaction mixture for 60 minutes at room temperature.

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by quenching unreacted DBCO-NHS ester. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS).

Protocol 2: Antibody Labeling with BCN-NHS Ester

This protocol is similar to the DBCO-NHS ester labeling, with an additional consideration for potential side reactions with thiols.

Materials:

-

Antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH ~7.4)

-

BCN-NHS ester (10 mM in anhydrous DMSO or DMF)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns

-

β-mercaptoethanol (β-ME) (optional, to suppress thiol-BCN side reactions)

Procedure:

-

Preparation of BCN-NHS Ester Solution: Prepare a fresh 10 mM stock solution of BCN-NHS ester in anhydrous DMSO or DMF.

-

Reaction Setup: Mix the antibody with a 20-30 fold molar excess of the BCN-NHS ester solution, ensuring the final DMSO concentration is around 20%.

-

Incubation: Incubate at room temperature for 60 minutes.

-

Quenching: Add Tris buffer to quench the reaction and incubate for an additional 15 minutes.

-

Purification: Remove unreacted BCN-NHS ester using a spin desalting column. BCN-functionalized antibodies can be stored at -20°C for months.

Protocol 3: SPAAC Reaction of a Cyclooctyne-Labeled Antibody with an Azide-Functionalized Molecule

Procedure:

-

Reactant Preparation: Prepare the azide-functionalized molecule in a compatible buffer.

-

SPAAC Reaction: Mix the cyclooctyne-labeled antibody with a 2-4 fold molar excess of the azide-functionalized molecule. If using BCN in a thiol-rich environment, consider adding a low concentration of β-ME to the reaction mixture to minimize side reactions.

-

Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

-

Analysis and Purification: Analyze the reaction progress and product formation using SDS-PAGE. Purify the final conjugate using an appropriate chromatography method such as size-exclusion, ion-exchange, or reverse-phase HPLC to remove unreacted components.

Mandatory Visualizations

Applications in Research and Drug Development

The versatility and bioorthogonality of SPAAC have led to its widespread adoption in various research and development areas:

-

Molecular Imaging: SPAAC enables the labeling of biomolecules with imaging agents (e.g., fluorophores, radiotracers) for in vivo tracking and visualization.

-

Drug Delivery and Development: It is instrumental in the site-specific conjugation of potent cytotoxic drugs to antibodies to create Antibody-Drug Conjugates (ADCs). SPAAC is also used to synthesize polymers for drug carriers and to modify bioligands for targeted drug delivery.

-

Proteomics and Glycomics: SPAAC facilitates the enrichment and identification of specific classes of proteins or glycans from complex biological samples.

-

Materials Science: The formation of stable triazole linkages via SPAAC is employed in the synthesis of novel biomaterials, hydrogels, and functionalized surfaces.

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has firmly established itself as an indispensable tool in the arsenal of chemical biologists and drug developers. Its ease of use, mild reaction conditions, and exceptional selectivity have enabled unprecedented control over the modification of biological systems. As the development of new cyclooctynes with even faster kinetics and improved stability continues, the applications of SPAAC are poised to expand even further, opening up new avenues for research and therapeutic innovation.

References

A Deep Dive into Copper-Free Click Chemistry for Precision Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of biological research and therapeutic development, the ability to selectively tag and track proteins within their native environments is paramount. Copper-free click chemistry has emerged as a revolutionary toolkit for achieving this with unparalleled precision and biocompatibility. This technical guide provides an in-depth exploration of the core features of prominent copper-free click chemistry reactions, offering a comparative analysis of their kinetics, detailed experimental protocols, and visual representations of their application in complex biological systems.

Core Principles of Copper-Free Click Chemistry

The advent of "click chemistry," a concept introduced by K. Barry Sharpless, defined a set of reactions that are modular, high-yielding, and generate only inoffensive byproducts.[1][2] The archetypal click reaction, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), while highly efficient, suffers from the inherent cytotoxicity of the copper catalyst, limiting its application in living systems.[2][3] This critical drawback spurred the development of copper-free alternatives that retain the desirable characteristics of click chemistry while being fully compatible with biological environments.[2]

The lynchpin of copper-free click chemistry is the use of strained cyclooctyne derivatives. The significant ring strain of these molecules (approximately 18 kcal/mol) provides the necessary activation energy to drive the reaction with azides without the need for a metal catalyst. This reaction, known as the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), proceeds readily at physiological temperatures and pH, making it ideal for labeling biomolecules in live cells and even whole organisms.

Beyond SPAAC, other powerful copper-free click reactions have been developed, most notably Tetrazine Ligation and Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC). These reactions offer a spectrum of reactivities and functionalities, expanding the versatility of bioorthogonal labeling.

Quantitative Comparison of Key Copper-Free Click Reactions

The efficacy of a bioorthogonal reaction is largely defined by its kinetics, specifically the second-order rate constant (k₂), which dictates the speed of the reaction at given reactant concentrations. A higher k₂ value is particularly advantageous for labeling low-abundance proteins or for applications requiring rapid signal generation. The following table summarizes the typical second-order rate constants for the most prominent copper-free click chemistry reactions.

| Reaction Type | Reactants | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strained Alkyne (e.g., DBCO, BCN) + Azide | 10⁻³ - 1 | Catalyst-free, driven by ring strain. The rate is highly dependent on the structure of the cyclooctyne. |

| Tetrazine Ligation (iEDDA) | Tetrazine + Strained Alkene (e.g., TCO) | 1 - 10⁶ | Exceptionally fast and catalyst-free. Kinetics are tunable by modifying the electronic properties of the reactants. |

| Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Strained Alkyne + Nitrone | up to 60 | Offers high reactivity and the starting materials, particularly endocyclic nitrones, exhibit good stability. |

Experimental Protocols for Protein Labeling

The successful application of copper-free click chemistry hinges on robust and well-defined experimental protocols. This section provides detailed methodologies for labeling proteins using SPAAC, Tetrazine Ligation, and SPANC.

Protocol 1: Site-Specific Protein Labeling using SPAAC

This protocol describes the labeling of a protein containing a genetically encoded azide-bearing unnatural amino acid (UAA).

1. Materials and Reagents:

-

Azide-modified protein of interest (e.g., containing p-azidophenylalanine)

-

DBCO-functionalized fluorescent dye (e.g., DBCO-Cy5)

-

Phosphate-buffered saline (PBS), pH 7.4

-

SDS-PAGE analysis reagents

-

Fluorescence imaging system

2. Procedure:

-

Protein Preparation: Purify the azide-modified protein using standard chromatography techniques. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a solution of the azide-modified protein in PBS at a final concentration of 10 µM.

-

Prepare a stock solution of the DBCO-functionalized dye in DMSO.

-

Add the DBCO-dye to the protein solution to a final concentration of 100 µM (10-fold molar excess). The final DMSO concentration should be kept below 5% to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.

-

Removal of Excess Dye: Remove the unreacted DBCO-dye using a desalting column or through dialysis against PBS.

-

Analysis:

-

Analyze the labeled protein by SDS-PAGE. A successful conjugation will result in a fluorescent band corresponding to the molecular weight of the protein.

-

Visualize the labeled protein using a fluorescence gel scanner.

-

Confirm the labeling efficiency using mass spectrometry.

-

Protocol 2: Live Cell Surface Protein Labeling via Tetrazine Ligation

This protocol outlines the labeling of a cell surface protein incorporating a trans-cyclooctene (TCO)-bearing UAA.

1. Materials and Reagents:

-

Mammalian cells expressing the TCO-modified protein of interest

-

Cell culture medium

-

Tetrazine-functionalized fluorescent dye (e.g., Me-Tet-Cy5)

-

PBS, pH 7.4

-

Fluorescence microscope

2. Procedure:

-

Cell Culture and Transfection: Culture mammalian cells and transfect them with plasmids encoding the TCO-UAA incorporation machinery and the protein of interest containing an amber stop codon at the desired labeling site. Culture the cells in the presence of the TCO-UAA.

-

Labeling Reaction:

-

Wash the cells twice with PBS.

-

Prepare a solution of the tetrazine-dye in cell culture medium at a final concentration of 5 µM.

-

Incubate the cells with the tetrazine-dye solution for 5-10 minutes at 37°C.

-

-

Washing and Imaging:

-

Wash the cells three times with PBS to remove excess dye.

-

Add fresh cell culture medium.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Protocol 3: N-Terminal Protein Functionalization using SPANC

This protocol describes a one-pot, three-step method for the dual functionalization of a protein with an N-terminal serine residue.

1. Materials and Reagents:

-

Protein with an N-terminal serine residue

-

Sodium periodate (NaIO₄)

-

N-methylhydroxylamine

-

Strained alkyne (e.g., a BCN derivative)

-

Reaction buffer (e.g., ammonium acetate buffer, pH 6.9)

-

Mass spectrometer

2. Procedure:

-

Oxidation: Dissolve the protein in the reaction buffer. Add 1.1 equivalents of NaIO₄ and incubate for 1 hour to oxidize the N-terminal serine to an aldehyde.

-

Nitrone Formation: To the same reaction mixture, add 10 equivalents of N-methylhydroxylamine.

-

Cycloaddition: Immediately following the addition of N-methylhydroxylamine, add 25 equivalents of the strained alkyne.

-

Incubation: Allow the reaction to proceed for 24 hours.

-

Analysis: Analyze the reaction mixture by mass spectrometry to confirm the formation of the desired isoxazoline conjugate.

Visualizing Workflows and Pathways

Graphical representations are invaluable for understanding the complex workflows and biological pathways where copper-free click chemistry is applied. The following diagrams, generated using the DOT language, illustrate key experimental processes.

Caption: Workflow for Antibody-Drug Conjugate (ADC) synthesis using SPAAC.

References

A Deep Dive into the Solubility of DBCO-NHCO-PEG4-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of DBCO-NHCO-PEG4-amine, a critical heterobifunctional linker used in bioconjugation and drug development. Addressed to researchers, scientists, and professionals in the field, this document synthesizes available data on the solubility of this reagent in both aqueous and organic media, offers detailed experimental protocols for solubility determination, and presents visual workflows to guide its practical application.

Introduction to this compound

This compound is a key reagent in copper-free click chemistry, a bioorthogonal reaction widely employed for the specific ligation of molecules in complex biological environments. Its structure comprises a dibenzocyclooctyne (DBCO) moiety for strain-promoted alkyne-azide cycloaddition (SPAAC), a terminal amine group for conjugation to carboxyl-containing molecules, and a hydrophilic polyethylene glycol (PEG4) spacer. This PEG linker is instrumental in modulating the physicochemical properties of the molecule, most notably its solubility. Understanding the solubility of this compound is paramount for designing and optimizing bioconjugation protocols, ensuring reaction efficiency, and preventing aggregation of labeled biomolecules.

Solubility Profile of this compound

The solubility of this compound is a crucial factor for its handling and application in various experimental settings. The presence of the hydrophilic PEG4 spacer generally enhances its solubility in aqueous solutions compared to non-PEGylated DBCO derivatives.[1][2]

Organic Solvents

This compound exhibits good solubility in a range of common organic solvents. This is particularly important as these reagents are often stored and initially dissolved in a concentrated organic stock solution before being introduced into an aqueous reaction mixture.

| Solvent | Solubility | Citation |

| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | [3] |

| Dimethylformamide (DMF) | Soluble | [2] |

| Dichloromethane (DCM) | Soluble | [2] |

| Tetrahydrofuran (THF) | Soluble | |

| Chloroform | Soluble | |

| Acetonitrile | Soluble |

Table 1: Solubility of this compound in Organic Solvents

Aqueous Solutions

While the PEG4 linker confers hydrophilicity, the quantitative aqueous solubility of this compound is not extensively documented in publicly available literature. However, its enhanced solubility in aqueous media is a frequently cited feature. For practical purposes, it is common practice to first dissolve the compound in a water-miscible organic solvent like DMSO or DMF before preparing aqueous working solutions.

For context, the aqueous solubility of structurally similar DBCO-PEG4 derivatives has been reported:

| Compound | Aqueous Solubility | Citation |

| DBCO-PEG4-Maleimide | up to 6.6 mM | [No direct citation] |

| DBCO-PEG4-NHS Ester | up to 1.5 mM - 5.5 mM |

Table 2: Aqueous Solubility of Structurally Related DBCO-PEG4 Compounds

This data suggests that while the PEG4 spacer improves water solubility, the achievable concentration in purely aqueous buffers may be limited. Therefore, for most bioconjugation reactions, a small percentage of an organic co-solvent is typically tolerated in the final reaction mixture.

Experimental Protocols

Accurate determination of solubility is critical for reproducible experimental outcomes. Below are detailed methodologies for assessing the solubility of this compound and a standard protocol for its use in bioconjugation.

Protocol for Determining Solubility

This protocol outlines a general method for determining the equilibrium solubility of a compound like this compound, adapted from established methodologies for drug-like molecules.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific solvent at a given temperature.

Materials:

-

This compound

-

Solvent of interest (e.g., Phosphate-Buffered Saline (PBS), DMSO)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Microcentrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

Procedure:

-

Preparation of Stock Solution (for calibration curve):

-

Accurately weigh a small amount of this compound and dissolve it in the solvent of interest to prepare a stock solution of known concentration (e.g., 10 mg/mL in DMSO).

-

Prepare a series of dilutions from the stock solution to generate a calibration curve.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

-

Incubate the vial in a thermostatic shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

After incubation, visually confirm the presence of undissolved solid.

-

Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining micro-particles.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the dissolved compound. The absorbance of the DBCO moiety can be measured at approximately 309 nm.

-

Calculate the original concentration in the supernatant, which represents the equilibrium solubility.

-

Standard Protocol for Bioconjugation

This protocol describes a typical workflow for labeling a protein with this compound.

Objective: To conjugate this compound to a carboxyl group on a target protein.

Materials:

-

This compound

-

Target protein with available carboxyl groups

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Activation Buffer (e.g., MES buffer, pH 4.5-6.0)

-

Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., hydroxylamine or Tris buffer)

-

Desalting column or dialysis cassette for purification

-

Anhydrous DMSO or DMF

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening.

-

Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mM).

-

Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.

-

-

Protein Preparation:

-

Dissolve or buffer exchange the target protein into the Activation Buffer.

-

-

Activation of Carboxyl Groups:

-

Add EDC and NHS/Sulfo-NHS to the protein solution. A molar excess of the activators over the protein is typically used.

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.

-

-

Conjugation:

-

Add the desired molar excess of the this compound stock solution to the activated protein solution. The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

-

Quenching:

-

Add the quenching solution to stop the reaction by hydrolyzing unreacted NHS-esters.

-

-

Purification:

-

Remove excess, unreacted this compound and other small molecules by using a desalting column or dialysis against the desired storage buffer.

-

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) illustrate key experimental processes involving this compound.

References

A Comprehensive Technical Guide to the Safe Handling of DBCO Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential safety and handling precautions for Dibenzocyclooctyne (DBCO) reagents. Adherence to these guidelines is crucial for ensuring personal safety and maintaining the integrity of these powerful tools in bioconjugation and drug development.

Introduction to DBCO Reagents

Dibenzocyclooctyne (DBCO) reagents are a class of chemical tools widely used in copper-free click chemistry, a type of strain-promoted alkyne-azide cycloaddition (SPAAC).[1][2][3] This bioorthogonal reaction allows for the efficient and specific covalent labeling of biomolecules in complex biological systems without the need for a cytotoxic copper catalyst.[1][4] DBCO's high reactivity and stability have made it an invaluable component in the development of antibody-drug conjugates (ADCs), imaging probes, and other targeted therapeutics. Common DBCO reagents include derivatives functionalized with NHS esters, maleimides, amines, and carboxylic acids to facilitate conjugation to various biomolecules.

Hazard Identification and Classification

DBCO reagents, particularly derivatives like DBCO-NHS esters, are classified as hazardous chemicals. It is imperative to consult the Safety Data Sheet (SDS) for each specific DBCO reagent before use. General hazards associated with DBCO reagents include:

-

Acute Oral Toxicity: Harmful if swallowed.

-

Skin Corrosion/Irritation: Causes skin irritation.

-

Serious Eye Damage/Irritation: Causes serious eye irritation.

-

Respiratory Tract Irritation: May cause respiratory irritation.

Personal Protective Equipment (PPE)

To mitigate the risks associated with handling DBCO reagents, the use of appropriate Personal Protective Equipment (PPE) is mandatory.

| PPE Category | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes, aerosols, and dust particles. |

| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and potential irritation. |

| Body Protection | Laboratory coat. | Protects clothing and skin from contamination. |

| Respiratory Protection | Not generally required for small quantities handled with adequate ventilation. A NIOSH-approved respirator may be necessary if creating dust or aerosols. | Prevents inhalation of airborne particles, aerosols, or fine particulates. |

Handling and Storage

Proper handling and storage are critical to ensure the stability and reactivity of DBCO reagents, as well as the safety of laboratory personnel.

Handling Precautions

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid inhalation, contact with eyes and skin, and formation of dust and aerosols.

-

Allow the vial to warm to room temperature before opening to prevent moisture condensation, especially for moisture-sensitive derivatives like NHS esters.

-

For moisture-sensitive compounds, consider handling under an inert atmosphere (e.g., nitrogen or argon).

-

Keep containers tightly closed when not in use.

Storage Conditions

| Reagent Type | Recommended Storage Temperature | Additional Storage Conditions |

| General DBCO Reagents | -20°C for long-term storage. | Keep away from moisture and light. For unused product, flush the vial with a dry, inert gas before re-freezing. |

| DBCO-NHS Ester | Powder: -20°C. In solvent: -80°C. | Keep container tightly sealed in a cool, well-ventilated area. Keep away from direct sunlight and sources of ignition. |

| DBCO-PEG-DBCO | -5°C. | Store under normal operating conditions as described in the technical data sheet. |

Chemical Properties and Stability

DBCO reagents are thermally stable compounds with specific reactivity towards azides. However, they can be sensitive to certain conditions.

| Property | Description |

| Reactivity | Reacts specifically and efficiently with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage. The reaction is biocompatible and copper-free. |

| Stability | DBCO-modified goat IgG loses about 3-5% of its reactivity towards azides over 4 weeks at 4°C or -20°C. DBCO-functionalized antibodies can be stored at -20°C for up to a month, but reactivity may decrease over time due to oxidation and hydration of the triple bond. |

| Incompatibilities | Strong acids/alkalis, and strong oxidizing/reducing agents. Avoid buffers containing azides, as they can react with the DBCO group. |

| Decomposition | Under fire conditions, may decompose and emit toxic fumes. |

Experimental Protocols

Preparation of Stock Solutions

-

Allow the vial of the DBCO reagent to equilibrate to room temperature before opening.

-

In a well-ventilated fume hood, open the vial.

-

Dissolve the DBCO reagent in a dry, water-miscible organic solvent such as DMSO or DMF to the desired concentration (e.g., 10 mM).

-

If not for immediate use, flush the vial with an inert gas, seal tightly, and store at -20°C or -80°C. Note that NHS esters are moisture-sensitive, and stock solutions should be prepared immediately before use.

General Protocol for Antibody Labeling with DBCO-NHS Ester

This protocol describes the labeling of a primary amine-containing protein, such as an antibody, with a DBCO-NHS ester.

-

Prepare the Antibody Solution: Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

-

Reaction Setup: Add a 10- to 20-fold molar excess of the DBCO-NHS ester stock solution to the antibody solution. The final DMSO concentration should be less than 20%.

-

Incubation: Incubate the reaction for 60 minutes at room temperature.

-

Quenching (Optional): To quench any unreacted DBCO-NHS ester, add a quenching solution such as Tris buffer to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted DBCO reagent using a desalting column, dialysis, or liquid chromatography.

-

Storage: Store the purified DBCO-labeled antibody at 4°C or frozen at -20°C or -80°C.

General Protocol for DBCO-Azide Click Reaction

This protocol describes the reaction between a DBCO-activated molecule and an azide-functionalized molecule.

-

Reaction Setup: Mix the DBCO-functionalized molecule with the azide-functionalized molecule in a suitable reaction buffer (e.g., PBS). A 1.5- to 3-fold molar excess of the DBCO-conjugate to the azide-containing protein is recommended.

-

Incubation: Incubate the reaction for 2-12 hours at room temperature or overnight at 4°C. Reactions are typically more efficient at higher concentrations and temperatures (4-37°C).

-

Purification: Purify the final conjugate using an appropriate method such as liquid chromatography to remove any unreacted components.

Spill and Emergency Procedures

Spill Cleanup

In the event of a spill, follow these procedures:

-

Evacuate and Alert: Evacuate non-essential personnel from the spill area and alert others in the vicinity.

-

Personal Protection: Wear appropriate PPE, including respiratory protection if necessary.

-

Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses. For liquid spills, use an inert absorbent material to contain the spill.

-

Cleanup: Absorb solutions with a finely-powdered liquid-binding material (e.g., diatomite, universal binders). For solid spills, carefully sweep up the material and place it in a designated, sealed container for disposal.

-

Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.

-

Disposal: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the victim to fresh air and keep at rest in a position comfortable for breathing. Call a physician if you feel unwell. |

| Skin Contact | Wash with plenty of soap and water. Remove contaminated clothing and shoes. Call a physician if skin irritation occurs. |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a physician. |

| Ingestion | Rinse mouth. Do not induce vomiting. Call a physician if you feel unwell. |

Disposal Considerations

All waste containing DBCO reagents and their solvents should be considered chemical waste.

-

Collect all liquid waste in a designated, properly labeled, and sealed container that is compatible with the solvents used.

-

Collect all solid waste (e.g., contaminated pipette tips, vials) in a separate, labeled solid waste container.

-

Dispose of all chemical waste through your institution's hazardous waste management program, following all local, state, and federal regulations.

-

Do not dispose of this chemical down the drain.

Visualized Workflows

References

Methodological & Application

Application Notes & Protocols: Antibody Conjugation Using DBCO-NHCO-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the covalent conjugation of antibodies with an azide-modified molecule using the heterobifunctional linker, DBCO-NHCO-PEG4-amine. This method utilizes copper-free click chemistry, a bioorthogonal reaction that allows for the efficient and specific formation of a stable triazole linkage under mild, aqueous conditions.[1] This makes it an ideal strategy for conjugating sensitive biomolecules like antibodies without compromising their biological activity.

The protocol is divided into two main stages. The first stage involves the activation of the antibody's carboxylic acid residues (glutamic acid, aspartic acid) using a two-step carbodiimide reaction with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). This creates a stable amine-reactive Sulfo-NHS ester on the antibody.[2] In the second stage, the this compound linker is conjugated to the activated antibody, introducing the DBCO moiety. The resulting DBCO-functionalized antibody is then ready for the final copper-free click chemistry reaction with an azide-containing molecule of interest (e.g., a drug, a fluorescent dye, or an oligonucleotide).[3]

The inclusion of a PEG4 spacer in the linker enhances the water solubility of the hydrophobic DBCO group and provides a flexible spacer arm to minimize steric hindrance during conjugation.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing the antibody conjugation protocol. These values are starting recommendations and may require empirical optimization for specific antibodies and applications.

Table 1: Antibody Activation and DBCO-Linker Conjugation

| Parameter | Recommended Value | Notes |

| Antibody Concentration | 1-10 mg/mL | Higher concentrations can improve reaction efficiency. |

| EDC Molar Excess | 2-10 fold (over antibody) | Higher excess may be needed for lower antibody concentrations. |

| Sulfo-NHS Molar Excess | 5-20 fold (over antibody) | Helps to stabilize the activated carboxyl groups. |

| This compound Molar Excess | 10-50 fold (over antibody) | The optimal ratio should be determined empirically. |

| Activation Reaction pH | 5.5 - 6.0 | Use a non-amine, non-carboxylate buffer like MES. |

| Activation Incubation Time | 15 minutes at room temperature | |

| DBCO-Linker Conjugation pH | 7.2 - 8.0 | Adjust pH with a non-amine buffer like PBS. |

| DBCO-Linker Incubation Time | 2 hours at room temperature | |

| Quenching Agent | 10-50 mM Tris, glycine, or lysine | To quench any unreacted Sulfo-NHS esters. |

Table 2: Copper-Free Click Chemistry Reaction

| Parameter | Recommended Value | Notes |

| DBCO-Antibody to Azide-Molecule Molar Ratio | 1 : 1.5 to 1 : 10 | An excess of the azide-modified molecule can drive the reaction to completion. |

| Reaction Temperature | Room temperature or 4°C | |

| Incubation Time | 4-12 hours at room temperature; overnight at 4°C | Longer incubation times can improve conjugation efficiency. |

| Reaction Buffer | PBS (pH 7.2-7.4) or other amine-free buffer | Avoid buffers containing sodium azide as it can react with the DBCO group. |

Experimental Protocols

Part 1: Preparation and Activation of the Antibody

This part of the protocol describes the preparation of the antibody and the activation of its carboxyl groups.

1.1. Pre-Conjugation Antibody Preparation:

-

Antibody Purity and Buffer Exchange: The antibody solution must be free of interfering substances.

-

Amine-Containing Buffers: Buffers such as Tris and glycine will compete with the this compound for reaction with the activated carboxyl groups and must be removed.

-

Protein Stabilizers: Carrier proteins like Bovine Serum Albumin (BSA) or gelatin must be removed as they will also be activated and conjugated.

-

Recommended Buffer: Use a non-amine and non-carboxylate buffer such as MES (2-(N-morpholino)ethanesulfonic acid) at a pH of 5.5-6.0 for the activation step. Buffer exchange can be performed using spin desalting columns or dialysis.

-

-

Antibody Concentration: Adjust the antibody concentration to 1-10 mg/mL in the activation buffer.

1.2. Activation of Antibody Carboxyl Groups:

-

Equilibrate EDC and Sulfo-NHS to room temperature before opening.

-

Prepare fresh solutions of EDC and Sulfo-NHS in chilled, high-purity water immediately before use.

-

In a microcentrifuge tube, add the appropriate volume of EDC solution to the antibody solution to achieve a 2-10 fold molar excess. Mix gently.

-

Immediately add the appropriate volume of Sulfo-NHS solution to achieve a 5-20 fold molar excess over the antibody. Mix gently.

-

Incubate the reaction for 15 minutes at room temperature.

Part 2: Conjugation of this compound to the Activated Antibody

This section details the reaction of the amine-containing DBCO linker with the activated antibody.

-

Immediately after the 15-minute activation, the pH of the reaction mixture should be raised to 7.2-8.0. This can be achieved by adding a non-amine buffer such as PBS.

-

Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.

-

Add the this compound stock solution to the activated antibody solution to achieve a 10-50 fold molar excess.

-

Incubate the reaction for 2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a quenching buffer (e.g., Tris, glycine, or lysine) to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature to hydrolyze any remaining active Sulfo-NHS esters.

-

Purify the DBCO-functionalized antibody from excess linker and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

Part 3: Copper-Free Click Chemistry Reaction

This protocol describes the reaction between the DBCO-activated antibody and an azide-functionalized molecule.

-

Prepare the azide-containing molecule in a compatible reaction buffer (e.g., PBS, pH 7.4).

-

Add the azide-modified molecule to the purified DBCO-antibody solution. The recommended molar ratio of DBCO-antibody to azide-molecule is between 1:1.5 and 1:10.

-

Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.

Part 4: Purification and Characterization of the Final Conjugate

4.1. Purification:

-

Purify the final antibody conjugate to remove any unreacted azide-molecule using methods such as size-exclusion chromatography (SEC) or dialysis.

4.2. Characterization:

-

Concentration Measurement: Determine the final concentration of the antibody conjugate by measuring the absorbance at 280 nm (A280) using a spectrophotometer.

-

Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR): The average number of molecules conjugated to each antibody can be determined using UV-Vis spectroscopy if the conjugated molecule has a distinct absorbance peak from the antibody. The calculation involves measuring the absorbance of the conjugate at 280 nm and at the maximum absorbance wavelength of the conjugated molecule.

Visualizations

Caption: Experimental workflow for antibody conjugation.

Caption: Chemical reaction pathway for conjugation.

References

Application Notes and Protocols for Cell Surface Modification Using DBCO-NHCO-PEG4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

DBCO-NHCO-PEG4-amine is a versatile, heterobifunctional linker designed for the targeted modification of cell surfaces. This reagent is a cornerstone of modern bioconjugation and chemical biology, enabling researchers to attach a wide array of molecules—including fluorophores, biotin, peptides, and small molecule drugs—to living cells with high specificity and efficiency.

At the heart of this technology is the Dibenzocyclooctyne (DBCO) group, which undergoes a highly efficient and bioorthogonal reaction with azide-functionalized molecules. This reaction, known as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a type of "click chemistry" that proceeds readily in physiological conditions without the need for a toxic copper catalyst, making it ideal for live-cell applications.[1][2]

The this compound linker also features a primary amine (-NH2) group, which provides a convenient handle for conjugation to a molecule of interest through stable amide bond formation. The molecule is further enhanced by a hydrophilic polyethylene glycol (PEG4) spacer. This spacer not only improves the water solubility of the linker and its conjugates but also provides a flexible chain that minimizes steric hindrance and potential unwanted interactions between the conjugated molecule and the cell surface.[3][4]

These application notes provide a comprehensive overview of the use of this compound for cell surface modification, including detailed experimental protocols, quantitative data, and a discussion of the potential implications for cellular signaling.

Principle of Cell Surface Modification

The most common strategy for utilizing this compound in cell surface modification involves a two-step process:

-

Introduction of Azide Groups onto the Cell Surface: This is typically achieved through metabolic glycoengineering. Cells are cultured in the presence of an unnatural sugar precursor bearing an azide group, such as peracetylated N-azidoacetylmannosamine (Ac4ManNAz). This azide-modified sugar is metabolized by the cell and incorporated into cell surface glycans, effectively displaying azide groups on the cell surface.[5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-decorated cells are then treated with the this compound linker, which has been pre-conjugated to a molecule of interest (e.g., a fluorescent dye for imaging, a targeting peptide, or a therapeutic agent). The DBCO group on the linker reacts specifically and efficiently with the azide groups on the cell surface, forming a stable triazole linkage and thereby anchoring the molecule of interest to the cell.

This bioorthogonal approach ensures that the labeling reaction is highly specific and does not interfere with native cellular processes.

Experimental Protocols

Protocol 1: General Procedure for Cell Surface Labeling via Metabolic Glycoengineering

This protocol describes the labeling of cell surface glycans with a fluorescent dye using this compound.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

-

This compound conjugated to a fluorescent dye (e.g., DBCO-PEG4-Fluor 545)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Fetal Bovine Serum (FBS)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Flow cytometer or fluorescence microscope

Procedure:

-

Metabolic Labeling with Ac4ManNAz: a. Culture cells to the desired density in a suitable culture vessel. b. Prepare a stock solution of Ac4ManNAz in DMSO. c. Add Ac4ManNAz to the complete culture medium to a final concentration of 25-50 µM. d. Replace the existing medium with the Ac4ManNAz-containing medium. e. Incubate the cells for 24-48 hours under standard culture conditions (37°C, 5% CO2) to allow for the incorporation of the azide-modified sugar into cell surface glycans.

-

Preparation of DBCO-Fluorophore Solution: a. Prepare a stock solution of the this compound-fluorophore conjugate in anhydrous DMSO. b. Immediately before use, dilute the stock solution in pre-warmed, serum-free culture medium or PBS to a final concentration of 20-50 µM.

-

SPAAC Reaction on Live Cells: a. Gently wash the metabolically labeled cells twice with warm PBS containing 1% FBS to remove residual Ac4ManNAz. b. Add the diluted DBCO-fluorophore solution to the cells. c. Incubate for 30-60 minutes at 37°C, protected from light.

-

Washing and Analysis: a. Wash the cells three times with warm PBS containing 1% FBS to remove any unreacted DBCO-fluorophore. b. The cells are now fluorescently labeled and ready for analysis by flow cytometry or fluorescence microscopy.

Workflow for Cell Surface Labeling:

Protocol 2: Conjugation of a Targeting Peptide to this compound

This protocol describes the conjugation of a peptide containing a carboxylic acid group to the amine group of the this compound linker.

Materials:

-

Targeting peptide with a C-terminal carboxylic acid

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification system (e.g., HPLC)

Procedure:

-

Activation of the Peptide's Carboxylic Acid: a. Dissolve the peptide, EDC, and NHS in anhydrous DMSO or DMF. A molar excess of EDC and NHS over the peptide is recommended (e.g., 1.5-3 equivalents each). b. Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS-ester activated peptide.

-

Conjugation to this compound: a. Dissolve this compound in the reaction buffer. b. Add the activated peptide solution to the this compound solution. A slight molar excess of the activated peptide may be used to drive the reaction to completion. c. Incubate the reaction mixture for 2-4 hours at room temperature with gentle agitation.

-

Quenching and Purification: a. Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. b. Incubate for 15 minutes at room temperature. c. Purify the peptide-DBCO conjugate using a suitable method, such as reverse-phase HPLC.

-

Characterization: a. Confirm the successful conjugation and purity of the product by mass spectrometry and HPLC analysis.

Logical Relationship for Peptide Conjugation:

Data Presentation

The following tables summarize quantitative data relevant to cell surface modification experiments using DBCO linkers.

Table 1: Cell Viability After Surface Modification

| Cell Line | Modification Method | Incubation Time | Viability (%) | Reference |

| RAW 264.7 | DSPE-PEG2000-DBCO (10 µM) | 20 min | >95% | |

| RAW 264.7 | DSPE-PEG2000-DBCO (10 µM) | 16 h | ~90% | |

| RAW 264.7 | DSPE-PEG2000-DBCO (10 µM) | 24 h | ~85% | |

| MCF7 | MNPs@PMAO@PEG@DBCO (100 µg/mL) | 48 h | >90% | |

| HCT116 | MNPs@PMAO@PEG@DBCO (100 µg/mL) | 48 h | >90% |

Table 2: Typical Reaction Conditions for SPAAC on Live Cells

| Parameter | Value | Reference |

| DBCO Reagent Concentration | 20-50 µM | |

| Incubation Time | 15-60 minutes | , |

| Incubation Temperature | 37°C | , |

| Molar Excess of DBCO Reagent (for purified components) | 1.5 - 10 equivalents | , |

Impact on Cellular Signaling

Modifying the cell surface with this compound conjugates, particularly with the introduction of a PEG spacer, can have implications for cellular signaling. The effects are complex and can be context-dependent.

Steric Hindrance and Masking: The hydrophilic and flexible nature of the PEG chain creates a "shield" on the cell surface. This can sterically hinder the interaction of cell surface receptors with their ligands, potentially dampening downstream signaling pathways. This "immunocamouflage" effect can be beneficial in applications like cell-based therapies to reduce immune recognition.

Receptor Clustering and Activation: Conversely, in some scenarios, the conjugation of molecules to the cell surface can lead to the clustering of receptors, which may trigger or enhance signaling cascades. The multivalent presentation of ligands on the cell surface could lead to receptor dimerization or oligomerization, a common mechanism for signal initiation.

Immune Response: While PEGylation is often used to reduce immunogenicity, the immune system can, in some cases, recognize PEGylated surfaces, potentially leading to the activation of the complement system and other immune responses. The density and conformation of the PEG chains on the cell surface can influence these interactions.

Integrin Signaling: Studies with PEGylated graphene oxide have shown that these modified surfaces can interact with and amplify signaling through integrin receptors, leading to the secretion of cytokines. This highlights that even with a passivating layer like PEG, interactions with specific cell surface receptors can still occur and elicit a biological response.

Signaling Pathway Diagram:

This compound is a powerful tool for the precise modification of live cell surfaces. The bioorthogonal nature of the SPAAC reaction allows for highly specific labeling with minimal disruption to cellular processes. By following the detailed protocols provided, researchers can effectively conjugate a variety of molecules to the cell surface for applications in cell imaging, tracking, and the development of targeted therapies. However, it is crucial for researchers to consider the potential effects of surface modification, particularly PEGylation, on cellular signaling pathways and to validate the impact on their specific biological system. Careful experimental design and appropriate controls are essential for the successful and meaningful application of this technology.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Impact of poly(ethylene glycol) functionalized lipids on ordering and fluidity of colloid supported lipid bilayers - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00806H [pubs.rsc.org]

- 3. The Impact of Cell Surface PEGylation and Short-Course Immunotherapy on Islet Graft Survival in an Allogeneic Murine Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A metabolically engineered spin-labeling approach for studying glycans on cells - Chemical Science (RSC Publishing) DOI:10.1039/D0SC03874A [pubs.rsc.org]

Application Notes and Protocols for Bioconjugation of Peptides with DBCO-Functionalized Reagents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bioconjugation techniques are pivotal in modern drug development, diagnostics, and life sciences research. The ability to specifically and efficiently link biomolecules, such as peptides, to other moieties like labels, drugs, or surfaces opens up a vast array of applications. Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of "click chemistry," has emerged as a powerful tool for this purpose due to its bioorthogonality and high efficiency in aqueous environments without the need for cytotoxic copper catalysts[1][2].

A key component of SPAAC is the dibenzocyclooctyne (DBCO) group, a strained alkyne that reacts rapidly with azides to form a stable triazole linkage[1][3]. This application note provides detailed protocols for two primary strategies for conjugating peptides with DBCO-NHCO-PEG4-amine and related reagents, enabling their subsequent use in SPAAC reactions. The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugate[4].

The two main approaches covered are:

-

Labeling of Peptide Amines (N-terminus or Lysine side chains) with DBCO-PEG4-NHS Ester: This is the most common method, targeting readily available primary amines on a peptide.

-

Coupling of this compound to Peptide Carboxyl Groups (C-terminus or Asp/Glu side chains): This method utilizes carbodiimide chemistry to link the amine group of the DBCO-PEG linker to the carboxyl groups of the peptide.

These protocols are designed to provide a comprehensive guide for researchers, from reagent preparation to the purification and characterization of the final peptide-DBCO conjugate.

Data Presentation

Table 1: Recommended Molar Ratios for Peptide Labeling with DBCO-Reagents

| Labeling Chemistry | Peptide Concentration | Molar Excess of DBCO Reagent | Typical Reaction Yield | Reference |

| DBCO-PEG4-NHS Ester | ≤ 5 mg/ml | 20- to 50-fold | High | |

| DBCO-PEG4-NHS Ester | > 5 mg/ml | 10-fold | High | |

| DBCO-PEG4-NHS Ester | General | 5- to 20-fold | High | |

| EDC/NHS mediated | Not specified | 10- to 20% molar excess of EDC and NHS over DBCO-Acid | Variable |

Table 2: Characterization of Peptide-DBCO Conjugates

| Analytical Method | Purpose | Expected Outcome | Reference |

| UV-Vis Spectroscopy | Confirmation of DBCO incorporation and quantification | Absorbance peak around 309 nm for DBCO. Allows for calculation of the degree of labeling (DOL). | |

| Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirmation of successful conjugation and purity assessment | Observed molecular weight should correspond to the theoretical mass of the peptide-DBCO conjugate. | |

| High-Performance Liquid Chromatography (HPLC) | Purification and purity assessment | Separation of the conjugated peptide from unreacted peptide and excess reagents. A single major peak for the purified conjugate indicates high purity. |

Experimental Protocols

Protocol 1: Labeling of Peptide Amines with DBCO-PEG4-NHS Ester

This protocol describes the conjugation of a DBCO moiety to primary amines (N-terminus or lysine side chains) of a peptide using a DBCO-PEG4-NHS ester.

Workflow Diagram

References

Application Notes and Protocols for PEGylation of Nanoparticles using DBCO-Functionalized Linkers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG)ylation is a widely utilized strategy to improve the pharmacokinetic and pharmacodynamic properties of nanoparticles for therapeutic and diagnostic applications. By forming a hydrophilic layer on the nanoparticle surface, PEGylation can reduce protein adsorption, minimize clearance by the mononuclear phagocyte system, and prolong circulation time. The use of dibenzocyclooctyne (DBCO)-functionalized linkers in conjunction with azide-alkyne cycloaddition, a type of "click chemistry," offers a highly efficient and bioorthogonal method for attaching PEG chains to nanoparticles. This copper-free click chemistry approach is particularly advantageous for biological applications as it avoids the cytotoxicity associated with copper catalysts.

These application notes provide an overview of the principles, applications, and protocols for the PEGylation of nanoparticles using DBCO-functionalized linkers.

Principle of DBCO-Mediated PEGylation

The core of this technique lies in the strain-promoted azide-alkyne cycloaddition (SPAAC), a bioorthogonal reaction between a DBCO group and an azide group. In this context, nanoparticles are typically functionalized with azide groups, and the PEG linker is modified with a DBCO moiety. The reaction proceeds efficiently at room temperature in aqueous buffers without the need for a catalyst, forming a stable triazole linkage.[1]

A common strategy involves the use of heterobifunctional DBCO-PEG-NHS esters, which allow for the initial reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on a molecule (like an antibody or protein) to introduce the DBCO group. This DBCO-functionalized molecule can then be "clicked" onto azide-modified nanoparticles.[2][3][4]

Applications in Nanomedicine

The versatility of DBCO-mediated PEGylation has led to its adoption in various areas of nanomedicine:

-

Targeted Drug Delivery: By incorporating targeting ligands (e.g., antibodies, peptides) at the distal end of the PEG chain, nanoparticles can be directed to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target effects.

-